molecular formula C21H21N5O3 B2912339 2-methoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)nicotinamide CAS No. 1207026-57-0

2-methoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)nicotinamide

Cat. No.: B2912339
CAS No.: 1207026-57-0
M. Wt: 391.431
InChI Key: NLHXMRBRMRSJJJ-UHFFFAOYSA-N
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Description

2-methoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)nicotinamide is a high-purity chemical compound intended for research and development applications in medicinal chemistry and drug discovery. This complex molecule features a nicotinamide core, a common pharmacophore in medicinal chemistry, linked via a phenyl bridge to a 6-morpholinopyridazine moiety . The structural architecture of this compound, incorporating nitrogen-rich heterocycles like the pyridazine ring, suggests potential relevance in the design of kinase inhibitors , an important target class in oncology and other therapeutic areas. The presence of the morpholino group is a frequently employed strategy in drug design to fine-tune key properties of a molecule, such as its solubility and metabolic stability . Researchers can utilize this compound as a key intermediate or building block for synthesizing more complex molecules for biological screening. It is also suitable as an analytical reference standard for method development and compound identification in various chromatographic and mass spectrometric techniques. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all risk assessments and handling procedures prior to use, in accordance with their institution's safety protocols.

Properties

IUPAC Name

2-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-28-21-17(6-3-9-22-21)20(27)23-16-5-2-4-15(14-16)18-7-8-19(25-24-18)26-10-12-29-13-11-26/h2-9,14H,10-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHXMRBRMRSJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)nicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article explores its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C18H20N4O2
  • Molecular Weight : 324.38 g/mol

Research indicates that compounds similar to this compound exhibit biological activities through various mechanisms, primarily involving:

  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells by activating caspases, which are crucial for the programmed cell death pathway .
  • Inhibition of Microtubule Polymerization : Some related compounds have shown the ability to inhibit microtubule polymerization, leading to cell cycle arrest and subsequent apoptosis .

Anticancer Activity

A notable study demonstrated that N-phenyl nicotinamides, a class to which this compound belongs, were effective in inducing apoptosis in T47D breast cancer cells. The lead compound in the study showed an EC50 value of 0.082 µM in caspase activation assays and a GI50 value of 0.21 µM in growth inhibition assays . This suggests that this compound may possess similar anticancer properties.

Case Studies

  • Breast Cancer Cell Lines : In a series of experiments involving T47D breast cancer cells, it was found that the compound could effectively induce apoptosis and arrest the cell cycle at the G2/M phase. This was measured using flow cytometry techniques, confirming its potential as an anticancer agent .
  • Resistance Mechanisms : The compound's efficacy was also tested against paclitaxel-resistant MES-SA/DX5 cells, showing equipotent effects compared to non-resistant cell lines. This highlights its potential utility in overcoming drug resistance in cancer therapies .

Data Table: Summary of Biological Activity Findings

Study Cell Line EC50 (µM) GI50 (µM) Mechanism
Induction of ApoptosisT47D0.0820.21Caspase activation
Resistance TestingMES-SA/DX5EquipotentEquipotentOvercoming drug resistance

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

This compound, cataloged in pyridine derivatives, shares the methoxy-nicotinamide core but replaces the morpholinopyridazinyl group with a trimethylsilyl moiety. The trimethylsilyl group is lipophilic, which may reduce aqueous solubility compared to the morpholine-containing derivative. However, its steric bulk could improve metabolic resistance to oxidative enzymes like CYP450 .

CP-724,714 (Anticancer Agent)

CP-724,714, a discontinued quinazoline derivative, shares a methoxy-acetamide structure and was metabolized by both CYP enzymes and aldehyde oxidase (AO). Its hepatotoxicity was linked to reactive metabolite formation via CYP3A4, highlighting the importance of substituent choice in avoiding toxic pathways.

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (Patent Compound)

This acetamide-based analog from a European patent features a trifluoromethylbenzothiazole group, which enhances electronegativity and membrane permeability. Compared to the target compound’s nicotinamide core, the acetamide group may exhibit weaker hydrogen-bonding capacity, affecting target binding .

Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Solubility Metabolic Pathway
Target Compound Nicotinamide 2-Methoxy, morpholinopyridazinyl Moderate (polar) Likely AO/CYP mix
5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide Nicotinamide 4-Trimethylsilyl Low (lipophilic) CYP-dominated
CP-724,714 Quinazoline Methoxy-acetamide Moderate CYP3A4/AO (hepatotoxic)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Acetamide Trifluoromethylbenzothiazole High (electronegative) Unclear, likely CYP

Metabolic Stability and Enzyme Interactions

The target compound’s morpholinopyridazinyl group may reduce CYP450-mediated oxidation, as seen in CP-724,714, where AO played a significant role. In contrast, the trimethylsilyl analog’s metabolism is likely CYP-dependent due to its lipophilic nature, increasing the risk of drug-drug interactions .

Toxicity and Therapeutic Implications

CP-724,714’s hepatotoxicity underscores the risk of reactive metabolite formation via CYP3A3. The target compound’s structural distinction—replacing the quinazoline with a pyridazine-morpholine group—may redirect metabolism toward AO, which is less prone to generating toxic intermediates in humans. However, species-specific AO activity (e.g., low in humans vs. high in rodents) necessitates careful preclinical evaluation .

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